Isotretinoin

Description

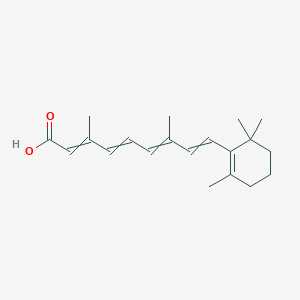

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Isotretinoin

Isomerization and Metabolite Formation

Conversion to All-Trans Retinoic Acid (ATRA)

A key metabolic step involves the reversible cis-trans isomerization of isotretinoin to all-trans retinoic acid (ATRA), also known as tretinoin (B1684217). drugbank.commdpi.comwikipedia.org This conversion is considered crucial for many of this compound's biological activities, particularly its effects mediated through retinoic acid receptors. nih.govmdpi.commedicaljournals.secore.ac.uk Studies in cultured sebocytes have shown a significant intracellular conversion of this compound to ATRA. mdpi.comcore.ac.uk While the exact mechanisms regulating this isomerization are not fully understood, it is believed to involve both enzymatic and potentially spontaneous processes. nih.gov Once formed, ATRA can be transported into the nucleus, often with the help of cellular retinoic acid-binding protein 2 (CRABP2), to interact with nuclear receptors. wikipedia.orgmdpi.comviamedica.plresearchgate.net

Formation of 4-oxo-isotretinoin (B12441823) and 4-oxo-retinoic acid

In addition to isomerization to ATRA, this compound is also metabolized through oxidation, primarily by cytochrome P-450 enzymes (specifically CYP2C8, CYP2C9, CYP3A4, and CYP2B6), into several other metabolites. mdpi.commims.com The main active metabolite formed through this pathway is 4-oxo-isotretinoin. drugbank.commdpi.commims.com Furthermore, ATRA can also undergo 4-hydroxylation and subsequent oxidation to form 4-oxo-all-trans-retinoic acid (4-oxo-retinoic acid). drugbank.commdpi.com 4-oxo-isotretinoin can also undergo reversible cis-trans isomerization to 4-oxo-all-trans-retinoic acid. drugbank.com Both 4-oxo-isotretinoin and 4-oxo-retinoic acid have been shown to be functionally active and contribute to the effects of this compound. core.ac.uknih.gov

Nuclear Receptor Interactions and Gene Regulation

The biological effects of this compound and its metabolites are largely mediated through their interactions with nuclear receptors, which act as ligand-activated transcription factors to regulate gene expression. wikipedia.orgdrugbank.comtocris.comnews-medical.net

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) Agonism

This compound itself has a low affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). wikipedia.orgdrugbank.comnih.gov However, its metabolites, particularly ATRA and 4-oxo-isotretinoin, act as agonists for these nuclear receptors. wikipedia.orgnih.govtocris.comnews-medical.net ATRA is a known pan-RAR agonist, binding to RARα, β, and γ subtypes. tocris.comnews-medical.net RARs primarily form heterodimers with RXRs (RXRα, β, and γ). drugbank.comtocris.comnews-medical.net These RAR/RXR heterodimers bind to specific DNA sequences in the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs), which typically consist of direct repeats of the sequence 5'-AGGTCA-3' separated by a number of nucleotides. drugbank.comtocris.com Binding of the ligand (such as ATRA) to the RAR within the heterodimer induces conformational changes that lead to the dissociation of corepressor proteins and the recruitment of coactivator proteins, thereby activating the transcription of target genes. mdpi.comscielo.br While ATRA does not directly bind or activate RXRs, its isomer 9-cis-retinoic acid is a ligand for RXRs and can also bind RARs. tocris.comnews-medical.net

Modulation of Gene Expression through Nuclear Transcription Factors

This compound, primarily through its metabolites and their interaction with RARs and RXRs, significantly modulates the expression of a wide array of genes by influencing nuclear transcription factors. wikipedia.orgeadv.orgscielo.brctdbase.org This modulation of gene expression underlies many of its observed cellular effects, including altered cell cycle progression, differentiation, and apoptosis. wikipedia.orgdrugbank.comscielo.br

One key transcription factor influenced by this compound is p53. eadv.orgmdpi.comscielo.brnih.gov this compound has been shown to enhance the expression of p53 in sebaceous glands. eadv.orgmdpi.comnih.gov Upregulation of p53 is linked to the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov p53, in turn, can upregulate the expression of pro-apoptotic proteins such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), FoxO1, and FoxO3. mdpi.comnih.gov

Forkhead box O (FoxO) transcription factors, particularly FoxO1 and FoxO3, are also significantly influenced by this compound. eadv.orgnih.govmedicaljournals.senih.gov this compound enhances the expression of FoxO1 and FoxO3 in sebaceous glands. eadv.orgnih.gov These transcription factors play critical roles in regulating cellular proliferation, apoptosis, and lipid metabolism. nih.gov The upregulation of nuclear FoxO proteins is considered a pivotal inducer of apoptosis in various cell systems, including sebocytes. nih.govmedicaljournals.se FoxO1 can also mediate cell cycle arrest by upregulating cell cycle inhibitors like p21 and p27. medicaljournals.se Furthermore, FoxOs are involved in the expression of pro-apoptotic IGF-binding protein-3 (IGFBP3). medicaljournals.se Nuclear IGFBP3 can interact with RXRα and RARα, interfering with RAR:RXR heterodimer formation and modulating the transcriptional activity of RXRα, which is essential for IGFBP3-mediated apoptosis. nih.govmedicaljournals.se

This compound also impacts GATA binding protein 6 (GATA6), a key transcription factor for infundibular keratinocyte homeostasis. eadv.orgmdpi.comnih.gov Reduced GATA6 expression is associated with disturbed follicular keratinization seen in acne. mdpi.com this compound treatment can upregulate GATA6 expression through RAR activation by ATRA and potentially through p53/FoxO1-stimulated activation of FoxO1 binding sites on the GATA6 promoter. eadv.orgmdpi.com

The modulation of these and other transcription factors by this compound leads to a cascade of changes in gene expression that collectively contribute to its therapeutic effects, including reduced sebum production, altered keratinization, and decreased inflammation. wikipedia.orgeadv.orgdrugbank.comscielo.br

Upregulation of p53, FoxO1, and FoxO3

This compound has been shown to enhance the expression of the proapoptotic transcription factors p53, FoxO1, and FoxO3 in sebaceous glands of acne patients. mdpi.comnih.gov This upregulation is considered a key mechanism explaining this compound's sebum-suppressive effect through the induction of sebocyte apoptosis. mdpi.com Studies have demonstrated increased nuclear accumulation of FoxO1 and FoxO3a proteins in the sebaceous glands of patients treated with oral this compound. mdpi.comnih.gov P53 is known to induce the expression of FoxO1 and FoxO3a. nih.govscienceopen.com The upregulation of p53 by this compound is thought to occur in an RAR-dependent manner after the isomerization of this compound to ATRA and its transport into the nucleus via cellular retinoic acid binding protein 2 (CRABP2). mdpi.comresearchgate.net

Research indicates a high correlation between the gene-regulatory effects of FoxO transcription factors and this compound-induced apoptosis in sebocytes, supporting the notion that this compound mediates its antiproliferative and apoptotic effects by upregulating FoxO transcription factors, particularly FoxO1 and FoxO3a. tandfonline.comnih.gov

Impact on DNA Repair Mechanisms

Studies have investigated the impact of this compound on DNA repair mechanisms. Some in vitro experiments suggest that this compound may increase reactive oxygen species (ROS) in cells, potentially leading to DNA damage over time. medicalrealities.com However, the relevance of these findings to human physiology is considered limited, given the typical treatment duration and the body's innate repair mechanisms. medicalrealities.com

Clinical studies have explored markers of oxidative DNA damage in patients undergoing this compound treatment. One study found that levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage, and human 8-oxoguanine DNA glycosylase 1 (hOGG1), an enzyme involved in 8-OHdG repair, were significantly increased after this compound treatment in acne vulgaris patients. brieflands.com This suggests that while this compound may induce oxidative DNA damage, it also appears to stimulate the corresponding repair mechanisms. brieflands.com

Apoptosis Induction Pathways

A key mechanism by which this compound exerts its therapeutic effect, particularly in reducing sebum production, is through the induction of apoptosis in sebocytes. drugbank.commedicaljournals.sespandidos-publications.comscispace.comneu.edu.tr This sebocyte apoptosis leads to a decrease in the size of the sebaceous glands. tandfonline.comdovepress.com

Sebocyte Apoptosis and Sebosuppression

This compound-induced sebocyte apoptosis is considered the primary mechanism underlying its potent sebum-suppressive activity. medicaljournals.sespandidos-publications.comscispace.comneu.edu.tr Research in human sebaceous gland cells has demonstrated that this compound triggers apoptosis and induces cell cycle arrest. medicaljournals.sespandidos-publications.comneu.edu.tr The resulting suppression of sebum is a major anti-acne action of this compound therapy. medicaljournals.sespandidos-publications.com

Role of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) plays a role in the apoptotic effect of this compound in human sebaceous gland cells. medicaljournals.seneu.edu.trnih.gov Studies have shown that TRAIL expression is upregulated in human sebaceous gland cells during this compound treatment. medicaljournals.sespandidos-publications.comnih.gov This suggests that this compound increases FoxO/TRAIL signaling in sebaceous glands, contributing to sebocyte apoptosis. medicaljournals.sespandidos-publications.com P53 is also known to upregulate the expression of TRAIL. mdpi.comnih.govscienceopen.com Research using TRAIL siRNA has demonstrated a significant decrease in this compound-induced sebocyte apoptosis, highlighting the involvement of TRAIL in this process. nih.gov

Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3)

Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) is another pro-apoptotic protein whose expression is upregulated by this compound treatment, particularly in human sebocytes. medicaljournals.setandfonline.comnih.govspandidos-publications.commdpi.com IGFBP-3 is considered a FoxO-dependent pro-apoptotic protein. spandidos-publications.com It acts as a nuclear transcription factor and interacts with retinoid X receptor-alpha (RXRα), modulating its transcriptional activity and mediating the effects of IGFBP-3 on apoptosis. medicaljournals.setandfonline.comspandidos-publications.commdpi.com this compound-induced FoxO-activation of the IGFBP-3 promoter may contribute to sebocyte apoptosis through nuclear IGFBP-3 overexpression. tandfonline.comnih.gov Nuclear IGFBP-3 is recognized as a potent inducer of apoptosis. tandfonline.comnih.gov

Data Table: Key Molecular Players and Their Regulation by this compound

| Molecule | Regulation by this compound (in Sebocytes/Skin) | Role in Cellular Processes | Citations |

| p53 | Upregulated | Apoptosis induction, Cell cycle control | mdpi.comnih.govscienceopen.comresearchgate.net |

| FoxO1 | Upregulated | Apoptosis induction, Cell cycle arrest | medicaljournals.seresearchgate.netmdpi.comnih.govnih.gov |

| FoxO3 | Upregulated | Apoptosis induction, Cell cycle arrest | medicaljournals.seresearchgate.netmdpi.comnih.govnih.gov |

| p21 | Upregulated | Cell cycle inhibitor (G1/S arrest) | medicaljournals.seresearchgate.netnih.govnih.gov |

| p27 | Upregulated | Cell cycle inhibitor (G1/S arrest) | medicaljournals.seresearchgate.netnih.gov |

| TRAIL | Upregulated | Apoptosis induction | medicaljournals.sescienceopen.comspandidos-publications.comneu.edu.trnih.gov |

| IGFBP-3 | Upregulated | Apoptosis induction, Nuclear transcription factor | medicaljournals.setandfonline.comnih.govspandidos-publications.commdpi.com |

| 8-OHdG | Increased levels (marker of damage) | Oxidative DNA damage marker | brieflands.comresearchgate.net |

| hOGG1 | Increased levels (repair enzyme) | DNA repair enzyme (8-OHdG repair) | brieflands.com |

Neutrophil Gelatinase-Associated Lipocalin (NGAL)

Neutrophil Gelatinase-Associated Lipocalin (NGAL), also known as lipocalin 2, has been identified as a mediator of this compound-induced apoptosis, particularly in sebaceous gland cells. medicaljournals.seresearchgate.netjci.orgscispace.com Research indicates that this compound treatment significantly upregulates the expression of NGAL in the skin and in cultured human sebaceous gland cells (SEB-1 sebocytes). jci.orgnih.gov This increased expression of NGAL contributes to the apoptotic effect of this compound. medicaljournals.seresearchgate.netjci.orgscispace.com Studies using siRNA to lipocalin 2 have shown inhibition of apoptosis in response to this compound, further supporting NGAL's role as a mediator. jci.org While NGAL is involved in sebocyte apoptosis, its similar range of expression suggests it may not be the sole specific mechanism for this effect. nih.govtandfonline.com

Table 1: Effect of this compound on NGAL Expression

| Cell Type/Tissue | Treatment | Observed Effect on NGAL Expression | Source |

| Patient Skin (Acne) | 1 week this compound treatment | Increased immunolocalization | jci.org |

| SEB-1 Sebocytes | 48 hours 13-cis RA treatment | Increased LCN2 mRNA and NGAL protein | jci.org |

| SEB-1 Sebocytes | This compound or ATRA | 7-10-fold increase | tandfonline.com |

| Patient Skin Surface | This compound treatment for severe acne | 2.4-fold increase | nih.gov |

Apoptosis in Other Cell Types

Apoptosis is considered a unifying mechanism underlying both the pharmacological actions and adverse effects of this compound across various cell types beyond sebocytes. medicaljournals.seresearchgate.netnih.govscispace.comresearchgate.net

Neural Crest Cells

Increased apoptosis of neural crest cells is a crucial mechanism implicated in the teratogenic effects of this compound, particularly craniofacial malformations and heart defects. medicaljournals.seresearchgate.netscispace.comresearchgate.netnih.gov Animal studies have confirmed that administration of this compound increases apoptosis of neural crest cells. medicaljournals.se This excessive cell death, potentially limited to trigeminal ganglion neuroblasts, can lead to malformations. medicaljournals.se The teratogenic effect is hypothesized to involve the overexpression of proapoptotic transcription factors like p53 in neural crest cells. researchgate.net

Hippocampal Neurons

This compound has been shown to induce apoptosis in hippocampal cells and suppress hippocampal cell survival and division in animal models. wikipedia.orgmedicaljournals.seresearchgate.netscispace.comresearchgate.net This suppression of hippocampal neurogenesis is considered a plausible biological mechanism contributing to the depressogenic effects observed in some individuals. medicaljournals.sescispace.com Studies in rats have shown that ATRA-induced impairments in hippocampal neurogenesis correlate with depression-like symptoms. medicaljournals.sescispace.com this compound treatment of mice has resulted in both decreased hippocampal neurogenesis and a reduction in hippocampal volume. scispace.com

Meibomian Gland Cells

This compound induces apoptosis in meibomian gland cells, which are sebaceous glands located in the eyelids. wikipedia.orgscispace.comnih.govresearchgate.nettaylorfrancis.comescholarship.orgeyewiki.orgdovepress.com This apoptotic effect leads to a decrease in the size of meibomian glands and reduced lipid content, contributing to meibomian gland dysfunction and dry eye symptoms. taylorfrancis.comescholarship.orgeyewiki.orgdovepress.com In vitro studies have shown that 13-cis-retinoic acid alters gene expression, reduces cell survival mediators, inhibits proliferation, and induces cell death in meibomian gland epithelial cells. escholarship.orgdovepress.com Animal studies in rabbits and hamsters have demonstrated decreased acini size and lipid content in meibomian glands following this compound administration. escholarship.org

Hair Follicle Cells

Apoptosis is involved in the natural hair cycle, specifically during the catagen stage. medicaljournals.sescispace.com Long-term or higher dose use of this compound is associated with increased hair loss and telogen effluvium in susceptible individuals. medicaljournals.setaylorfrancis.com ATRA, to which this compound is converted, has been shown to induce premature hair follicle regression, leading to a catagen-like stage in human hair follicles. medicaljournals.se This suggests that this compound may influence the apoptotic processes within the hair follicle, potentially leading to increased shedding.

Intestinal Epithelial Cells

Apoptosis in intestinal epithelial cells has been proposed as a potential mechanism underlying the association between this compound use and inflammatory bowel disease (IBD). medicaljournals.seresearchgate.netnih.govscispace.comresearchgate.net While the exact relationship is still under investigation, retinoids are known to affect intestinal epithelial growth and can hinder cell repair and induce apoptosis. oup.com This disruption of intestinal epithelial homeostasis through apoptosis may contribute to the development or exacerbation of IBD in susceptible individuals. oup.com

Skeletal Muscle Cells

This compound treatment has been associated with musculoskeletal symptoms, including myalgia and stiffness, and in rare instances, myopathy or rhabdomyolysis. medicaljournals.seumk.pl These effects may be linked to this compound-induced apoptosis in skeletal muscle cells. medicaljournals.senih.gov Elevated levels of creatine (B1669601) kinase (CK), a marker of muscle damage, have been observed in patients undergoing this compound therapy, particularly in those engaged in vigorous physical activity. medicaljournals.se While direct evidence of this compound inducing apoptosis in skeletal muscle cells is not explicitly detailed in the search results, the association between myalgia, elevated CK, and the proposed apoptotic mechanism of this compound in other cell types suggests a potential link. medicaljournals.senih.gov Research indicates that PLIN2 expression in human skeletal muscle cells correlates with increased p53 activation and reduced IGF-1 expression, and this compound-mediated upregulation of p53 may play a role in its effects on various cells. mdpi.com

Hepatocytes

This compound has been associated with potential hepatotoxicity, often manifesting as transient elevations in liver enzyme levels, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). selcuk.edu.trmdpi.com While the exact mechanism is not fully elucidated, this compound-induced hepatocyte apoptosis is proposed as a possible explanation for increased serum transaminase concentrations. medicaljournals.senih.gov Studies in hepatoma cell lines have demonstrated that ATRA and this compound can induce hepatocyte apoptosis. medicaljournals.se However, direct evidence of this compound inducing hepatocyte apoptosis in treated patients is currently lacking. medicaljournals.se Other proposed mechanisms for the effects on hepatocytes include the potential for this compound to influence bilirubin (B190676) clearance by stimulating the production of transporting proteins or intracellular binding ligands, or by increasing the affinity of enzymes for bilirubin. selcuk.edu.trnih.govmediasphera.ru

Granulosa Cells

This compound has been shown to impact ovarian function and may enhance granulosa cell apoptosis, potentially reducing follicular reserve. springermedizin.deresearchgate.netbu.edu.egdovepress.com This effect is linked to the upregulation of pro-apoptotic transcription factors like p53, FoxO1, and FoxO3, which are also implicated in this compound's effects on sebocytes and other cells. springermedizin.deresearchgate.netbu.edu.egeadv.org Experimental evidence suggests that this compound might suppress the pituitary-ovarian axis at the level of gonadotropin expression and granulosa cell homeostasis. springermedizin.de The induction of apoptosis in rat ovarian granulosa cells by this compound has been reported in experimental studies. researchgate.net

Regulation of Cellular Differentiation and Proliferation

This compound significantly influences cellular differentiation and proliferation, which is central to its therapeutic effects in conditions like acne and certain keratinization disorders. innovareacademics.inumk.plmdpi.com

Correction of Follicular Hyperkeratinization

One of the primary mechanisms by which this compound treats acne is by normalizing follicular hyperkeratinization. scielo.brinnovareacademics.inumk.pljcadonline.com This process, where there is excessive shedding and accumulation of keratinocytes in the hair follicle, contributes to the formation of comedones. umk.pl this compound and its metabolites modulate the expression of specific proteins involved in keratinization, leading to decreased adhesion of corneodesmosomes and corneocytes. umk.pl This promotes cellular turnover and renewal within hair follicles, thereby reducing comedone formation. umk.pl

Modulation of Cytokeratins

This compound modulates the expression of various cytokeratins, which are key structural proteins in epithelial cells and indicators of differentiation. innovareacademics.inumk.plmdpi.comnih.gov It has been shown to reduce the production of cytokeratins 1, 10, and 14, which are typically found in differentiated epidermal keratinocytes. scielo.brinnovareacademics.inumk.plmdpi.com Conversely, this compound increases the levels of cytokeratins 7, 13, and 19, which are often associated with mucosal or simpler epithelial differentiation. scielo.brinnovareacademics.inumk.plmdpi.com This selective modulation of cytokeratin patterns suggests a shift in the differentiation program of keratinocytes. mdpi.comnih.gov

Inhibition of Squamous Cell Differentiation

Pharmacological doses of retinoids, including this compound, have been shown to inhibit squamous cell differentiation programs and cornification. mdpi.com This effect is utilized in the treatment of certain keratinization disorders and has been investigated in the context of squamous cell carcinomas and preneoplastic lesions. mdpi.comwikipedia.orgnih.gov Retinoic acid has been found to inhibit the constitutive expression of squamous differentiation markers like cytokeratin 1 and transglutaminase I in cell lines. researchgate.net High doses of retinoids may support a mucosal differentiation program while suppressing a squamous differentiation program. mdpi.com This repression may involve the regulation of p63, a transcription factor central to terminal differentiation of squamous epithelia. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5282379 |

| All-trans retinoic acid (ATRA) | 444795 |

| Tretinoin | 5280377 |

Data Tables

Based on the provided search results, a detailed quantitative data table covering all specified sections with consistent metrics is not feasible due to the varied nature of the research findings (some discuss mechanisms, others report incidence rates or relative changes). However, the qualitative and semi-quantitative information can be summarized conceptually.

For example, a conceptual table on Cytokeratin Modulation could be presented as follows:

| Cytokeratin | Effect of this compound | Reference |

| Cytokeratin 1 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |

| Cytokeratin 10 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |

| Cytokeratin 14 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |

| Cytokeratin 7 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |

| Cytokeratin 13 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |

| Cytokeratin 19 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |

Similarly, a conceptual summary of effects on specific cell types:

| Cell Type | Observed/Proposed Effect of this compound | Key Mechanism(s) Involved | Reference |

| Skeletal Muscle Cells | Myalgia, stiffness, elevated CK, potential apoptosis | Proposed TRAIL-mediated apoptosis, p53 upregulation link | medicaljournals.seumk.plnih.govmdpi.com |

| Hepatocytes | Elevated transaminases, potential apoptosis | Proposed apoptosis, influence on bilirubin clearance | medicaljournals.senih.govselcuk.edu.trmdpi.comnih.govmediasphera.ru |

| Granulosa Cells | Apoptosis, reduced follicular reserve | Upregulation of p53, FoxO1, FoxO3; impact on pituitary-ovarian axis | springermedizin.deresearchgate.netbu.edu.egdovepress.comeadv.org |

These conceptual tables are based on the synthesis of information from the provided search results and illustrate the types of data discussed within those sources regarding the specified sections. Direct numerical data suitable for a comprehensive, interactive table across all requested sections was not consistently present in a comparable format within the search snippets.

Pharmacodynamics and Systemic Biological Effects of Isotretinoin

Impact on Lipid Metabolism and Synthesis

A hallmark effect of isotretinoin is its profound impact on lipid metabolism, most notably the dramatic reduction in sebum production. drugbank.commedicaljournals.sefrontiersin.org This effect is central to its efficacy in treating acne vulgaris. Beyond sebaceous glands, this compound also influences systemic lipid profiles, often leading to alterations in serum triglyceride and cholesterol levels. mdpi.comnih.gov

Decreased Sebum Production

This compound is considered the most potent inhibitor of sebaceous gland activity. sci-hub.se Its sebum-suppressive effect is primarily mediated through the induction of apoptosis in sebocytes, the cells responsible for producing sebum. drugbank.commedicaljournals.semdpi.com Studies have demonstrated that this compound induces apoptosis and cell cycle arrest in human sebocyte cell lines. medicaljournals.senih.gov This programmed cell death leads to a reduction in the size and activity of the sebaceous glands, consequently decreasing sebum output. nih.govpatsnap.com

Research suggests that this compound enhances the expression of proapoptotic transcription factors like p53, FoxO1, and FoxO3 in sebaceous glands. mdpi.com The upregulation of p53, in particular, appears to be a key mediator of sebocyte apoptosis and the desired sebum suppression. mdpi.com this compound is converted to ATRA, which is then transported into the nucleus and upregulates p53 transcription in an RAR-dependent manner. mdpi.com FoxO1 and FoxO3 are also considered target genes of p53 and are negatively regulate cell cycle progression and proliferation. mdpi.com

Downregulation of Genes Regulating Lipid Metabolism (e.g., HMGCS1, HMGCR, FDFT1)

This compound's impact on sebum synthesis also involves the modulation of genes critical for lipid metabolism. Microarray data analyses have identified the downregulation of key genes involved in cholesterol and lipid synthesis after this compound treatment. nih.govresearchgate.net

Studies have shown that this compound treatment leads to the downregulation of genes such as HMGCS1, HMGCR, and FDFT1. nih.govresearchgate.netresearchgate.net These genes encode enzymes involved in the mevalonate (B85504) pathway, a crucial route for the biosynthesis of cholesterol and other lipids. rjpharmacognosy.irfrontiersin.org

| Gene | Enzyme Function | Role in Lipid Metabolism | Impact of this compound Treatment |

| HMGCS1 | Hydroxymethylglutaryl-CoA Synthase 1 | Catalyzes an early step in cholesterol synthesis. rjpharmacognosy.irfrontiersin.org | Downregulated nih.govresearchgate.netresearchgate.net |

| HMGCR | HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. rjpharmacognosy.irfrontiersin.org | Downregulated nih.govresearchgate.netresearchgate.net |

| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 (Squalene Synthase) | Involved in the synthesis of sterols, including cholesterol. researchgate.net | Downregulated nih.govresearchgate.netresearchgate.net |

The downregulation of these genes is thought to contribute to the decreased sebum synthesis observed with this compound therapy. nih.govresearchgate.net

Hypertriglyceridemia Mechanisms

While reducing sebum production, this compound is also associated with alterations in systemic lipid levels, commonly leading to elevated serum triglycerides. mdpi.comnih.gov The exact mechanisms underlying this compound-induced hypertriglyceridemia are not fully clear, but several hypotheses have been proposed. mdpi.com

One proposed mechanism involves the potential for retinoids to lower the levels of lipoprotein lipase (B570770) (LPL), an enzyme crucial for the hydrolysis and clearance of triglycerides from the circulation. Reduced LPL activity could lead to decreased removal of triglycerides from the plasma, resulting in elevated levels.

Another contributing factor may involve apolipoproteins. Apolipoprotein C-III (apo C-III), a known antagonist of plasma triglyceride catabolism, has been shown to rise with this compound use. An increase in apo C-III could impede LPL-mediated lipolysis, further contributing to elevated plasma triglyceride levels. Additionally, apolipoprotein B (apo B), a major apolipoprotein in very-low-density lipoproteins (VLDL) and the sole apolipoprotein in low-density lipoproteins (LDL), can become significantly elevated after this compound intake. Studies have shown that this compound treatment can slow down the metabolism of triglyceride-rich lipoproteins like chylomicrons and VLDL. nih.gov

Data from studies indicate that a notable percentage of patients receiving this compound may develop abnormally elevated triglyceride levels. mdpi.com These changes in lipid metabolism are generally reversible upon discontinuation of the medication. mdpi.com

Immunomodulatory and Anti-inflammatory Actions

Beyond its effects on lipid metabolism, this compound also possesses significant immunomodulatory and anti-inflammatory properties that contribute to its therapeutic efficacy in inflammatory skin conditions like acne. sci-hub.sepatsnap.comsemanticscholar.orgnih.govviamedica.pl

Downregulation of TLR2 and TLR4 Receptors

Toll-like receptors (TLRs), particularly TLR2 and TLR4, play a role in the inflammatory response in acne by recognizing components of Cutibacterium acnes (formerly Propionibacterium acnes). frontiersin.orgemjreviews.com Activation of TLRs can lead to the release of pro-inflammatory cytokines. frontiersin.orgemjreviews.com

This compound has been shown to downregulate the expression of TLR2 on monocytes from acne patients. sci-hub.senih.gov Studies have demonstrated a significant decrease in monocyte TLR2 expression as early as one week into this compound treatment, with this effect being sustained. nih.gov This downregulation of TLR2 can lead to a reduced inflammatory cytokine response to C. acnes. nih.gov While this compound significantly reduces TLR2 expression, it has not been shown to consistently alter TLR4 expression on monocytes in vivo. emjreviews.comnih.gov

Modulation of Th1/Th2 Response Balance

This compound can influence the balance of T helper (Th) cell responses, which are crucial components of the adaptive immune system. While some in vitro studies have suggested that retinoids can influence T-cell differentiation, the precise impact of this compound on the Th1/Th2 balance in vivo is still an area of research. researchgate.netnih.gov

Inhibition of Neutrophil Migration

Research indicates that this compound significantly inhibits the chemotaxis of neutrophils and monocytes in vivo. A study involving patients with cystic acne demonstrated a substantial reduction (98%) in both monocyte and neutrophil chemotaxis during this compound treatment, as measured by a microchamber chemotaxis assay. nih.govdergipark.org.tr This inhibition of in vivo chemotactic responses was observed to return to normal levels within two months after the cessation of treatment. nih.govdergipark.org.tr Biopsies of skin chamber sites from patients receiving this compound showed a lack of significant dermal or epidermal leukocytic accumulation in response to a chemoattractant, in contrast to the extensive neutrophilic infiltrates seen in control subjects. nih.govdergipark.org.tr This suggests that this compound may exert significant anti-inflammatory effects by impeding the migration of monocytes and neutrophils across biological barriers in vivo. nih.govdergipark.org.tr However, it is noted that in vitro chemotactic responses of neutrophils and monocytes from patients on this compound were not diminished. nih.govdergipark.org.tr

Effects on Cytokine Production (e.g., IL-17A)

This compound has been shown to influence the production of various inflammatory cytokines. Studies have demonstrated that this compound treatment can lead to a decrease in the levels of inflammatory cytokines, including TNF-α, IL-4, IL-17, and IFN-γ, in patients with acne. researchgate.net Specifically concerning IL-17A, research has indicated that while IL-17A is often elevated in acne patients and can be induced by Cutibacterium acnes stimulation in vitro, treatment with this compound has been associated with decreased serum levels of IL-17A. researchgate.netuniversiteitleiden.nl In vitro studies have also shown that all-trans-retinoic acid (ATRA), a metabolite of this compound, can reverse the C. acnes-induced IL-17A production by T cells. universiteitleiden.nl However, one study based on transcriptomic analyses suggested that despite clinical improvement, IL-17A expression in acne lesional skin was not reduced following successful this compound treatment. universiteitleiden.nl

Changes in Hematological Markers of Inflammation (e.g., RDW, NLR, MLR)

This compound treatment has been associated with significant changes in several hematological markers indicative of systemic inflammation. Studies have shown that this compound leads to significant reductions in White Blood Cell (WBC) count, Neutrophil-to-Lymphocyte Ratio (NLR), and Monocyte-to-Lymphocyte Ratio (MLR). nih.govresearchgate.netresearchgate.netnih.gov Concurrently, lymphocyte counts have been observed to increase. nih.govresearchgate.netnih.gov Furthermore, the ratios of Red Cell Distribution Width (RDW) to lymphocytes and RDW to platelets have also been reported to decrease over time with this compound treatment. nih.govresearchgate.netresearchgate.netnih.gov These findings suggest that this compound down-regulates systemic inflammation, potentially beyond its effects on sebaceous glands. nih.gov While some studies consistently report a decrease in NLR and MLR, others have found no significant change in NLR during this compound treatment. researchgate.netnih.govtrdizin.gov.tr Some research also indicates a significant increase in RDW levels during this compound treatment in some cohorts. trdizin.gov.tr

Here is a summary of observed changes in some hematological markers:

| Hematological Marker | Observed Change with this compound Treatment | Statistical Significance | Source(s) |

| WBC count | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |

| Neutrophil count | Decrease | p = 0.003 and p = 0.032 | researchgate.net |

| Lymphocyte count | Increase | p < 0.001 | nih.govresearchgate.netnih.gov |

| Monocyte count | Decrease | Significant reduction | nih.gov |

| Platelet count | Significant increase (at 1 month) | p < 0.001 | researchgate.net |

| NLR (Neutrophil-Lymphocyte Ratio) | Decrease | p < 0.001 | nih.govresearchgate.netresearchgate.netnih.gov |

| MLR (Monocyte-Lymphocyte Ratio) | Decrease | p < 0.001 | nih.govresearchgate.netresearchgate.netnih.gov |

| RDW (Red Cell Distribution Width) | Increase or decrease (variable findings) | p < 0.05 (increase in one study) | nih.govresearchgate.nettrdizin.gov.tr |

| RDW/Lymphocyte Ratio | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |

| RDW/Platelet Ratio | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |

Neurobiological Effects

This compound has been investigated for its potential effects on the central nervous system, particularly concerning neurochemical systems and neurogenesis.

Modulation of Brain Neurochemical Systems

Retinoids, including this compound, are known to modulate gene expression in the brain and can affect several neurochemical systems. psychiatryonline.orgnih.gov Retinoids bind to retinoid receptors located on DNA, activating Retinoic Acid Response Elements (RARE) which in turn influence gene transcription. nih.gov This modulation extends to systems such as dopamine (B1211576), serotonin (B10506), and norepinephrine, alterations of which have been implicated in mood regulation. nih.govcapes.gov.br Functional brain imaging studies have suggested that this compound may affect brain functioning, with one preliminary PET study showing a decrease in brain metabolism in the orbitofrontal cortex, a region implicated in depression. psychiatryonline.orgcapes.gov.brnih.govwikipedia.org

Effects on Dopamine Pathways and Receptors

This compound may influence dopamine pathways. High levels of the enzyme involved in retinoid synthesis are found in mesostriatal and mesolimbic dopamine pathways. psychiatryonline.org Administration of retinoids has been shown to cause changes in dopamine receptors, and genetic mutations of retinoid receptors are associated with deficits in dopamine receptors and mesolimbic dopamine functioning. psychiatryonline.org Studies in animal models have indicated that retinoids, including this compound, can bind to dopaminergic receptors in the central nervous system. wikipedia.org this compound may affect dopaminergic neurotransmission potentially by disrupting dopamine receptor structure and decreasing dopaminergic activity. wikipedia.org Retinoids are able to induce the transcription of the dopamine receptor type 2 (D2R) gene in cultured pituitary cells through a functional RARE in the D2R promoter. medicaljournals.semedicaljournalssweden.se

Inhibition of Hippocampal Neurogenesis

Research, primarily in animal models, suggests that this compound can inhibit neurogenesis in the hippocampus, a brain region involved in learning, memory, and mood regulation. psychiatryonline.orgcapes.gov.brnih.govnih.gov Studies in mice have demonstrated that this compound treatment can significantly reduce cell proliferation in the hippocampus and suppress hippocampal neurogenesis. nih.govnih.gov This inhibition of neurogenesis in the hippocampus has been hypothesized as a potential mechanism underlying some observed neurobiological effects. psychiatryonline.orgcapes.gov.br Animal studies have also indicated that treatment with this compound can result in a reduction in hippocampal volume in mice. mdpi.com

Impact on Serotonin Levels and Metabolism

Studies, primarily in animals, have suggested that this compound may influence serotonin levels and metabolism. In vitro studies have indicated that this compound can alter intracellular serotonin levels and increase the expression of 5-HT1A receptors and serotonin reuptake transporter protein. dovepress.comresearchgate.net This could theoretically lead to a decrease in serotonin availability at synapses. dovepress.comresearchgate.net However, a small pilot study in humans did not observe a significant change in circulating serotonin levels during or after this compound use. researchgate.net The precise impact on serotonin in humans remains an area requiring further investigation.

Alterations in Brain Metabolism (Orbitofrontal Cortex)

Research utilizing functional brain imaging techniques, such as positron emission tomography (PET) with [(18)F]fluorodeoxyglucose, has investigated the effects of this compound on brain metabolism. A study comparing acne patients treated with this compound to those treated with antibiotics found that this compound treatment was associated with a significant decrease in brain metabolism in the orbitofrontal cortex. psychiatryonline.orgnih.govjwatch.orgresearchgate.netcapes.gov.br This decrease averaged 21% in the this compound group compared to 2% in the antibiotic group after four months of treatment. psychiatryonline.orgjwatch.orgcapes.gov.br The orbitofrontal cortex is a brain region implicated in mediating symptoms of depression. psychiatryonline.orgnih.govjwatch.orgresearchgate.netcapes.gov.br

Table 1: Change in Orbitofrontal Cortex Metabolism After 4 Months of Treatment

| Treatment Group | Change in Orbitofrontal Cortex Metabolism |

| This compound | -21% |

| Antibiotic | +2% |

Teratogenic Mechanisms

This compound is a known human teratogen, capable of causing severe birth defects when exposure occurs during pregnancy. medicaljournals.seogscience.orgnih.govogscience.orgresearchgate.netresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.com The teratogenic effects are largely attributed to its interference with developmental processes, particularly those involving neural crest cells. medicaljournals.seogscience.orgnih.govogscience.orgresearchgate.netresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comvirginia.edusaspublishers.comresearchgate.net

Deleterious Effects on Cephalic Neural Crest Cell Activity

A major mechanism of this compound teratogenesis is its deleterious effect on cephalic neural crest cell activity. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.com Neural crest cells are a transient, multipotent cell population that arises during vertebrate development and contributes to the formation of a wide variety of tissues and organs, including craniofacial structures, cardiac components, and the thymus. This compound exposure can lead to increased apoptosis (programmed cell death) of neural crest cells. medicaljournals.senih.gov Animal studies have confirmed that administration of this compound increases apoptosis of neural crest cells. medicaljournals.se Excessive cell death, particularly in trigeminal ganglion neuroblasts, can lead to malformations. medicaljournals.senih.gov

Impact on Hox Gene Expression

Retinoids, including this compound, are involved in the expression of Hox genes. imrpress.comimrpress.comnih.govasu.edu Hox genes play a crucial role in regulating the patterning of embryonic structures during development. asu.edu It has been suggested that the harmful effects of retinoic acid on the development of structures derived from neural crest cells are caused by altered Hox gene expression. imrpress.comimrpress.comnih.gov ATRA (all-trans retinoic acid), a metabolite of this compound, can induce Hox gene expression, a mechanism linked to its teratogenic activity. taylorandfrancis.com Studies have identified HOX binding sites on the TP53 promoter, and compromised HOXA5 function has been shown to limit p53 expression. taylorandfrancis.com ATRA-induced HOX gene expression may therefore enhance p53 expression, contributing to the interplay between ATRA, HOX, and p53 in this compound teratogenicity. taylorandfrancis.com Overactivation of p53-mediated apoptosis of neural crest cells stimulated by this compound may be a molecular basis for the associated craniofacial abnormalities. taylorandfrancis.com

Mechanisms of Craniofacial, Cardiac, and Thymic Malformations

The characteristic pattern of malformations observed with this compound exposure involves craniofacial, cardiac, thymic, and central nervous system structures. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comsaspublishers.com These malformations are largely explained by the drug's effect on neural crest cells. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comvirginia.edusaspublishers.comresearchgate.net Increased neural crest cell apoptosis is considered a crucial mechanism for this compound-induced craniofacial malformations. medicaljournals.senih.gov Heart defects and aortic arch abnormalities are also part of the teratogenic effects and result from impaired migration of neural crest cells. medicaljournals.senih.gov Morphogenesis and developmental remodeling of cardiovascular tissues involve the coordinated regulation of cell proliferation and apoptosis. medicaljournals.senih.gov Thymic defects, including ectopia or aplasia, are also observed. medicaljournals.seresearchgate.netnih.govsaspublishers.com

Table 2: Examples of Malformations Associated with this compound Exposure

| Body System | Examples of Malformations |

| Craniofacial | Microtia, Anotia, Micrognathia, Cleft Palate, Dysplastic Ears, Flat Nasal Bridge, Hypertelorism medicaljournals.seresearchgate.netdirectivepublications.orgnih.govsaspublishers.com |

| Cardiac | Conotruncal Heart Defects, Aortic Arch Abnormalities, Tetralogy of Fallot, Transposition of the Great Arteries medicaljournals.seresearchgate.netnih.govsaspublishers.com |

| Thymic | Thymic Ectopia, Aplasia, Hypoplasia medicaljournals.seresearchgate.netnih.govsaspublishers.com |

| Central Nervous System | Cerebellar Vermis Agenesis, Neuronal Migration Anomalies, Hydrocephalus, Agenesis of the Vermis, Hypoplasia of the Cerebellum, Microcephaly, Thinning of Corpus Callosum medicaljournals.seresearchgate.netdirectivepublications.orgnih.govsaspublishers.com |

Cellular Calcium Changes and Bleb Formation in Neural Crest Cells

The teratogenic mechanism of this compound on neural crest cells involves changes in cytosolic calcium, bleb formation, and cell death. ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr Studies have investigated these pathophysiologic alterations in cell metabolism in neural crest cells treated with this compound and its metabolite, 4-oxo-isotretinoin (B12441823). ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr These changes in cellular calcium homeostasis and the formation of blebs (xieosis) are implicated in the mechanism by which this compound adversely affects neural crest cell activity. ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr

Spontaneous Abortion and Birth Defect Rates in Exposed Pregnancies

This compound is a known human teratogen and is contraindicated during pregnancy due to the significant risk of severe birth defects. matec-conferences.orgcdc.govogscience.org Exposure to this compound during pregnancy, particularly in the first trimester, can affect cephalic neural crest cells, potentially leading to craniofacial, cardiac, and thymic malformations. ogscience.orgresearchgate.net

Studies have investigated the rates of spontaneous abortion and birth defects in pregnancies exposed to this compound. In one prospective follow-up study, out of 36 pregnancies exposed to this compound, eight resulted in spontaneous abortions during the first trimester, four resulted in live-born infants with at least one major malformation, one in a malformed stillborn infant, and 23 in infants without major malformations. cdc.gov This study reported a relative risk of 25.6 (95% confidence interval, 11.4 to 57.5) for defects associated with this compound embryopathy. cdc.gov

A population-based study analyzing data from 1984-2002 identified 90 pregnancies among 8609 women exposed to this compound. Of these 90 pregnancies, 76 (84%) were electively terminated, three (3%) resulted in spontaneous abortion, two (2%) in neonatal deaths due to trauma during delivery, and nine (10%) in live births. nih.govnih.gov Among the nine live births, one had a congenital anomaly of the face and neck (11%). nih.govnih.gov

Another study evaluating pregnancy and neonatal outcomes after periconceptional exposure to this compound in Koreans found that among 151 pregnant women, the spontaneous abortion rate was 17.7% in the exposed group compared to 8.7% in the non-exposed group (P=0.035). ogscience.orgresearchgate.net Two cases of major birth defects were reported in the exposure group in this study. ogscience.orgresearchgate.net

Table 1: Pregnancy Outcomes in Pregnancies Exposed to this compound

| Outcome | Population-Based Study (n=90) nih.govnih.gov | Korean Study (n=151) ogscience.orgresearchgate.net |

| Elective Abortion | 84.4% (76) | Not specified |

| Spontaneous Abortion | 3.3% (3) | 17.7% |

| Live Births | 10.0% (9) | Not specified |

| Birth Defects (Live Births) | 11% (1 of 9) nih.govnih.gov | 2 cases reported ogscience.orgresearchgate.net |

Effects on Other Organ Systems

This compound can affect various other organ systems in the body.

Musculoskeletal System: Myalgia, Stiffness, Creatine (B1669601) Kinase Release

Musculoskeletal side effects, including myalgia (muscle pain) and muscle stiffness, have been reported in patients treated with this compound. nih.govresearchgate.netumk.pl The reported incidence of myalgia and stiffness varies, with some studies indicating rates between 15% and 50%. nih.govresearchgate.net Myalgia associated with this compound use is typically mild. nih.govresearchgate.net

Elevation of creatine kinase (CK) levels, an indicator of muscle damage, has also been observed in patients using this compound, with reported rates ranging from 5.6% to 41%. nih.govresearchgate.net These elevations in CK are often detected incidentally during routine blood tests and may not be accompanied by clinical symptoms. nih.gov In some instances, CK levels have been found to be significantly elevated, particularly in individuals engaging in vigorous physical exercise. umk.plmedicaljournals.se While direct evidence is limited, it is hypothesized that this compound-induced myalgia and CK release may be linked to TRAIL-mediated muscle cell apoptosis. medicaljournals.se Elevated CK is not considered a contraindication for this compound therapy. umk.pl

Table 2: Musculoskeletal Effects of this compound

| Effect | Reported Incidence (%) | Notes |

| Myalgia & Stiffness | 15-50% nih.govresearchgate.net | Usually mild nih.govresearchgate.net |

| Elevated CK Levels | 5.6-41% nih.govresearchgate.net | Can be incidental, higher with exercise nih.govumk.plmedicaljournals.se |

Gastrointestinal System: Inflammatory Bowel Disease Link

The association between this compound use and the development of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, has been a subject of investigation and remains controversial. nih.govresearchgate.net Some early studies suggested a possible link between this compound exposure and new-onset IBD. mdedge.com

However, several observational studies and meta-analyses have found no significant association or dose-response relationship between this compound use and the development of IBD. nih.govresearchgate.net A meta-analysis of six studies found no increased risk of developing IBD, Crohn's disease, or ulcerative colitis in patients exposed to this compound compared to those not exposed. researchgate.net The pooled odds ratio for IBD was 1.08 (95% CI 0.82, 1.42). researchgate.net

Conversely, some studies have suggested a potential link, particularly with ulcerative colitis. One case-control study indicated that ulcerative colitis was highly linked to prior this compound exposure (OR 4.36, 95% CI 1.97-9.66), and this association was stronger with increased dose and duration of therapy. nih.govoup.com However, this study found no apparent association with Crohn's disease. nih.govoup.com

Research also suggests a limited association between this compound use and the worsening of baseline IBD symptoms in patients with a pre-existing diagnosis. mdedge.com

Hepatic System: Transaminase Increases, Oxidative Stress

This compound is metabolized hepatically, and its use can lead to alterations in liver enzyme activity. tandfonline.comdovepress.comnih.gov Increases in liver transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported in patients undergoing this compound therapy. dovepress.comnih.gov These increases are often transient and reversible. dovepress.com

This compound has also been linked to increased oxidative stress, which may contribute to associated hepatotoxicity. matec-conferences.orgresearchgate.net This effect might be related to this compound's potential to reduce antioxidant reserves within the body. researchgate.net While this compound can increase liver aminotransferases, it has not been clearly implicated in cases of clinically apparent acute liver injury with jaundice. tandfonline.comdovepress.comnih.gov

A retrospective cohort study showed significant statistical differences in AST and ALT mean scores between baseline and follow-up measurements in patients on this compound. nih.gov The AST mean score increased from 16.55 at baseline to 20.8 at follow-up, and the ALT mean score increased from 21.8 at baseline to 24.7 at follow-up. nih.gov

Table 3: Changes in Liver Enzymes with this compound Use

| Enzyme | Baseline Mean Score nih.gov | Follow-up Mean Score nih.gov | Statistical Significance nih.gov |

| AST | 16.55 | 20.8 | Significant (p=0.000) |

| ALT | 21.8 | 24.7 | Significant (p=0.000) |

Ocular System: Dry Eyes, Meibomian Gland Dysfunction

Ocular manifestations are commonly reported with this compound use, with dry eye disease, blepharitis, meibomian gland dysfunction, and conjunctivitis being among the most frequent. eyewiki.org this compound can induce dry eye symptoms by reducing the function and potentially causing atrophy of the meibomian glands. eyewiki.orgmja.com.aunih.govresearchgate.net These glands produce the lipid layer of the tear film, and their dysfunction leads to tear film instability and increased tear evaporation, resulting in evaporative dry eye. mja.com.auresearchgate.net

Studies have quantified changes in meibomian gland morphology in patients treated with this compound. A pilot study using meibography showed a significant percentage of upper meibomian gland loss at 3 and 6 months after treatment (22.2% and 23.6%, respectively) and lower meibomian gland loss (18.7% and 20.7%). researchgate.netnih.gov This study suggested that this compound treatment may affect meibomian gland morphology and cause tear film instability with meibomian gland dysfunction, leading to evaporative dryness. researchgate.netnih.gov While some evidence suggests that meibomian gland dysfunction may be reversible after discontinuing treatment, clinical observations indicate that permanent changes can occur in some patients. mja.com.aunih.gov

Hair Follicle Effects (e.g., Telogen Effluvium)

This compound can affect the hair growth cycle and has been associated with hair thinning or loss, typically presenting as telogen effluvium. hairmdindia.comdrdavinlim.comnih.gov Telogen effluvium is characterized by the premature transition of hair follicles from the growing phase (anagen) to the resting or shedding phase (telogen). hairmdindia.com This can lead to increased hair shedding. drdavinlim.com

The exact mechanism by which this compound affects hair follicles is not fully understood, but it may be related to its effect on sebum production and potential influence on the hair shaft and follicles. hairmdindia.com While hair loss associated with this compound is often temporary and hair regrowth can occur after treatment cessation, some individuals may experience more prolonged effects. hairmdindia.com The incidence of hair loss reported in studies varies, with some suggesting it can occur in a notable percentage of users. drdavinlim.comnih.gov However, some research suggests that lower doses and shorter treatment durations may not significantly alter hair growth parameters in the short term. researchgate.netnih.gov

Reproductive System: Ovarian Reserve and Germ Cell Apoptosis

Research into the effects of this compound on the female reproductive system, particularly ovarian reserve, has yielded varying results. Ovarian reserve is often assessed through markers such as Anti-Müllerian Hormone (AMH) levels, ovarian volume, and antral follicle count (AFC). Some studies in humans have indicated that while on this compound treatment, markers for ovarian reserve, including AMH serum levels, ovarian volume, and antral follicle count, may be significantly lower compared to baseline levels. mdedge.comthe-hospitalist.org However, these values have been observed to rebound and were not significantly different from pretreatment levels one month after discontinuing this compound. mdedge.com For instance, in one study, patients receiving 0.5 mg/kg/day of this compound saw AMH levels decrease during treatment but return to near-baseline levels after stopping the medication. mdedge.com Similarly, those on a higher dose of 1 mg/kg/day showed a comparable pattern of decline during treatment and subsequent rebound in ovarian volume and AFC after cessation of this compound. mdedge.com

Conversely, other human studies have found no substantial difference in AMH levels before and after this compound therapy. ekb.eg One study specifically noted no significant change in serum AMH, ovarian volume, and AFC when comparing pre- and post-treatment levels in patients receiving low-dose this compound. nih.gov This suggests that low-dose this compound may have a safer profile regarding ovarian reserve. nih.gov

Animal studies, however, have sometimes demonstrated adverse effects on ovarian tissue and reproduction. For example, studies in rats have suggested that this compound, particularly at elevated doses, could negatively impact ovarian reserve and female fertility, evidenced by decreased AMH levels and an increased percentage of atretic follicles. ekb.egjneonatalsurg.com One study in rats reported that only the control group had pregnancies and births after mating, while groups administered this compound did not, indicating potential risks to reproductive efficacy. jneonatalsurg.com

Regarding germ cell apoptosis, particularly in males, studies have also presented conflicting findings. While some animal studies, such as those on adult male gerbils and lizards, have indicated that this compound or all-trans retinoic acid (ATRA) can induce germ cell apoptosis and impair spermatogenesis, the implication for humans is not definitively known. scispace.commedicaljournals.seservice.gov.uk In contrast, a human study evaluating male fertility in patients treated with systemic this compound found no adverse effects on spermiogram parameters or hormone levels after a six-month treatment period. service.gov.uk Another study investigating the in vitro and ex vivo effects of this compound and retinoic acid on human sperm cells and testicular tissue cultures found that while these compounds could induce calcium signals and inhibit certain hormone-initiated signals in sperm, they did not significantly affect germ cell proliferation or apoptosis in testicular cultures. endocrine-abstracts.org

Here is a summary of some research findings on the effect of this compound on ovarian reserve markers:

| Study Type | Marker Measured | Baseline (Mean ± SD) | On Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | Statistical Significance (Baseline vs. On Treatment) | Statistical Significance (Baseline vs. Post-Treatment) |

| Human mdedge.com (0.5 mg/kg/day) | AMH (ng/mL) | 5.29 | 4.16 | 4.77 | P < 0.001 | Not statistically significant |

| Human mdedge.com (1 mg/kg/day) | AMH (ng/mL) | 5.14 | 4.24 | 4.65 | P < 0.001 | Not statistically significant |

| Human nih.gov (Low dose) | AMH (ng/mL) | - | - | - | Not significant | Not applicable |

| Human ekb.eg | AMH | - | - | - | No substantial difference | Not applicable |

Nasal Mucosa and Mucociliary Functions

This compound therapy has been associated with effects on the nasal mucosa and mucociliary functions. The mucociliary clearance (MCC) system is a crucial defense mechanism in the nasal passages, involving the movement of cilia to clear pathogens and toxins. smj.org.sab-ent.be Several studies have reported that this compound can negatively impact nasal mucociliary clearance and function. researchgate.netistanbulmedicaljournal.orgnih.gov

This compound treatment has been shown to significantly disturb nasal mucociliary clearance, leading to a reduction in normal and regenerated mucosal thickness and causing inflammation. researchgate.net It can also increase reactive changes in the respiratory epithelium and the recruitment of neutrophils in the nasal surface mucosa. researchgate.net Studies using the saccharine test (ST) have demonstrated a significant prolongation of mucociliary clearance time (MCT) after this compound therapy. researchgate.netnih.govnih.gov For instance, in one study, the mean mucociliary clearance time increased from 173.8 ± 89.2 seconds before treatment to 245.2 ± 191.6 seconds during the third month of therapy. researchgate.net Another study reported a mean nasal mucociliary clearance time of 12.6 ± 4.1 minutes before treatment and 15.9 ± 5.7 minutes after treatment, with a significant correlation between drug dose and prolonged clearance time. nih.gov

Cytological examination of the nasal mucosa after this compound therapy has revealed a significantly lower squamous cell ratio and significantly higher reactive changes of the respiratory epithelium compared to before therapy. researchgate.net Mild signs of inflammation, indicated by an increase in neutrophilic leukocytes, have also been observed. researchgate.net

The effects on nasal mucosa and mucociliary function are often attributed to the drug's mechanism of reducing sebum production, which can lead to mucocutaneous dryness. nih.govscielo.br This dryness can alter the water and electrolyte balance in the nasal mucosa, increasing mucus viscosity and potentially leading to crusting and a feeling of nasal obstruction. smj.org.sanih.gov

Here is a summary of data on the effect of this compound on mucociliary clearance time:

| Study | Measurement Method | Before Treatment (Mean ± SD) | During Treatment (Mean ± SD) | Statistical Significance |

| Study 1 researchgate.net | Saccharine Test | 173.8 ± 89.2 seconds | 245.2 ± 191.6 seconds (at 3 months) | P = 0.009 |

| Study 2 nih.gov | Saccharine Test | 12.6 ± 4.1 minutes | 15.9 ± 5.7 minutes (at 3 months) | P < 0.001 |

Pharmacokinetics and Pharmacometabolomics of Isotretinoin

Absorption and Bioavailability

Isotretinoin is a highly lipophilic drug, and its oral absorption is significantly enhanced when taken with food, particularly a high-fat meal ekb.egfda.govchemicalbook.comnih.govjcadonline.com. Studies have shown that concurrent administration with a standardized high-fat meal can more than double both the peak plasma concentration (Cmax) and the total exposure (AUC) of this compound compared to administration under fasted conditions fda.gov. For a conventional formulation, the mean AUC0–∞ and Cmax under fed conditions were approximately 170% and 186% higher, respectively, than under fasting conditions researchgate.net.

Newer formulations, such as lidose and micronized this compound, have been developed to improve oral bioavailability and reduce variability, including under fasted conditions jcadonline.comnih.gov. For a lidose formulation, mean AUC0–t and Cmax under fed conditions were approximately 50% and 26% higher, respectively, compared to fasted conditions researchgate.net. A micronized formulation demonstrated even greater bioavailability, with mean AUC0–t and Cmax under fed conditions approximately 20% and 6% higher, respectively, compared to fasted conditions researchgate.net. Under fasted conditions, a 32mg micronized this compound dose was absorbed approximately twice as well as a 40mg lidose this compound dose jcadonline.com.

Data on the impact of food on the pharmacokinetics of different this compound formulations highlights the importance of meal timing for optimal absorption with conventional capsules.

| Formulation | Condition | Mean AUC (ng·h/mL) | Mean Cmax (ng/mL) | Relative Increase (vs. Fasted) |

| Conventional Accutane | Fed | 10004 researchgate.net | 862 researchgate.net | AUC: ~170%, Cmax: ~186% researchgate.net |

| Conventional Accutane | Fasted | - | - | - |

| Lidose Absorica | Fed | 6095 researchgate.net | 369 researchgate.net | AUC: ~50%, Cmax: ~26% researchgate.net |

| Lidose Absorica | Fasted | - | - | - |

| Micronized Absorica LD | Fed | 10209 researchgate.net | 646 researchgate.net | AUC: ~20%, Cmax: ~6% researchgate.net |

| Micronized Absorica LD | Fasted | - | - | - |

Note: Specific AUC and Cmax values for fasted conditions were not consistently provided across sources for direct comparison in all cases, but the relative increases with food were reported.

Distribution and Protein Binding

This compound is extensively bound to plasma proteins, with over 99.9% binding primarily to albumin fda.govresearchgate.netnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.comdrugbank.cominnovareacademics.in. This high degree of protein binding is a significant factor in its distribution within the body. While the volume of distribution in humans is not precisely known due to the lack of an intravenous preparation, studies in pediatric patients with neuroblastoma have reported a volume of distribution of 85L drugbank.com. Concentrations of this compound in the epidermis and subcutis have been found to be lower than in plasma innovareacademics.in.

Metabolism and Biotransformation

This compound undergoes significant metabolism, primarily in the liver, through oxidation and isomerization processes roche.comekb.egfda.govnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.commdpi.comdovepress.com.

Hepatic Metabolism

The metabolism of this compound in the liver involves the cytochrome P450 (CYP) enzyme system ekb.egpsychiatry-psychopharmacology.commdpi.com. Several CYP isoforms contribute to this process, with CYP2C8, CYP2C9, CYP3A4, and CYP2B6 appearing to have the greatest roles in the metabolism of this compound to its major metabolite, 4-oxo-isotretinoin (B12441823) roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.commdpi.com.

Isomerization Processes (cis-trans isomerization)

This compound (13-cis-retinoic acid) can undergo reversible cis-trans isomerization to its geometric isomer, tretinoin (B1684217) (all-trans-retinoic acid) ekb.egfda.govdrugbank.com. This interconversion means that administration of one isomer can lead to the formation of the other fda.gov.

Formation of Active and Inactive Metabolites

Following oral administration, several metabolites of this compound are detectable in human plasma fda.govnih.gov. The primary metabolites include 4-oxo-isotretinoin, tretinoin (retinoic acid), and 4-oxo-retinoic acid (4-oxo-tretinoin) roche.comekb.egfda.govnih.govmims.comdrugbank.commdpi.comhpra.ie.

4-oxo-isotretinoin is often considered the major active metabolite and is typically present in plasma at concentrations higher than the parent drug roche.commims.com. This compound is also irreversibly oxidized to 4-oxo-isotretinoin, which can then form its geometric isomer, 4-oxo-tretinoin (B12455150) fda.govdrugbank.com. These metabolites, including 4-oxo-isotretinoin, tretinoin, and 4-oxo-tretinoin, have demonstrated biological activity in in vitro tests and retain retinoid activity fda.govnih.govhpra.ie.

Elimination and Excretion

This compound and its metabolites are primarily eliminated from the body through excretion in both feces and urine roche.comekb.egfda.govchemicalbook.comnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.comdrugbank.comdovepress.com. Excretion in feces and urine occurs in relatively equal amounts roche.comfda.govpsychiatry-psychopharmacology.commims.com.

The elimination half-life of this compound in patients with acne has a mean value of approximately 19 to 21 hours roche.comfda.govwikipedia.orgdrugbank.com. The major metabolite, 4-oxo-isotretinoin, has a longer elimination half-life, with mean values reported between approximately 24 and 38 hours roche.comfda.govnih.govmims.comdrugbank.commims.com. After discontinuation of treatment, this compound and its metabolites generally return to natural levels within approximately two weeks ekb.egchemicalbook.com.

| Compound | Mean Elimination Half-life (hours) |

| This compound | 18-24 roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.comdrugbank.commims.com |

| 4-oxo-isotretinoin | 24-38 roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.comdrugbank.commims.com |

Drug Interactions and Their Molecular Basis

The potential for drug interactions with this compound is a significant consideration due to its metabolism and highly protein-bound nature. fda.govdrugs.comresearchgate.net Interactions can occur through various mechanisms, including alterations in metabolic enzyme activity, changes in protein binding, and additive pharmacodynamic effects. pharmacytimes.com

Hormonal Contraceptives and Pharmacodynamic Impact

Given the teratogenic potential of this compound, effective contraception is mandatory for women of childbearing potential during therapy. wikipedia.orgfda.gov Hormonal contraceptives are commonly used as one form of contraception. fda.govjwatch.org Both this compound and components of hormonal contraceptives, such as ethinyl estradiol (B170435) and norethindrone (B1679910), are metabolized by the CYP3A4 enzyme and undergo glucuronidation. jwatch.org This shared metabolic pathway raises the potential for drug interactions that could theoretically impact the effectiveness of hormonal contraception. jwatch.org

A study investigating the effect of this compound (1 mg/kg/day) on the pharmacokinetics and pharmacodynamics of a combined oral contraceptive containing ethinyl estradiol and norethindrone in healthy women found small and inconsistent, albeit statistically significant, decreases in the concentrations of both contraceptive components. jwatch.orgnih.gov Specifically, there was a 9% decrease in the area under the plasma concentration-time curve (AUC) for ethinyl estradiol and an 11% decrease in the maximum plasma concentration (Cmax) for norethindrone. nih.govdrugs.com However, these changes were not associated with statistically significant increases in pharmacodynamic markers of contraceptive effectiveness, such as serum progesterone, luteinizing hormone, and follicle-stimulating hormone levels, although a majority of subjects showed increases in these measures. nih.govdrugs.com Despite the observed small pharmacokinetic changes, the study concluded that this compound did not cause clinically relevant pharmacodynamic changes in the effectiveness of this specific combined oral contraceptive. jwatch.orgtandfonline.com Nevertheless, due to the variability observed and the critical importance of preventing pregnancy, the need for a second form of effective contraception is emphasized when hormonal contraceptives are used concurrently with this compound. fda.govjwatch.orgdrugs.com

Micro-dosed progesterone-only preparations ("minipills") may not be an adequate method of contraception during this compound therapy and their use is cautioned against. fda.govdrugs.com

Cytochrome P450 (CYP) 3A4 Metabolism

This compound is metabolized by several CYP isoenzymes in the liver, including CYP2B6, CYP2C8, CYP2C9, and CYP3A4. mims.comdrugs.commdpi.commedscape.com CYP3A4 is a major enzyme involved in the metabolism of many drugs. jwatch.orgnih.gov

Studies suggest that this compound can act as a weak inducer of CYP3A4 in vitro and in vivo. nih.gov Coadministration of this compound with substrates of CYP3A4 could potentially lead to decreased plasma concentrations of these co-administered drugs due to increased metabolism. nih.govhiv-druginteractions.org For example, a study showed a modest decrease in ethinyl estradiol and norethindrone concentrations when co-administered with this compound, consistent with weak CYP3A4 induction. jwatch.orgnih.gov Another report mentioned substantially lower plasma retinoid concentrations in a patient treated with this compound after starting antiviral therapy including ritonavir (B1064), a strong inhibitor of CYP3A4, although the reason for this unexpected decrease was unclear. hiv-druginteractions.org Conversely, ritonavir is also a weak inducer of CYP2C8, another enzyme involved in this compound metabolism. hiv-druginteractions.org

In vitro studies have shown that this compound and its metabolites can alter the mRNA expression of multiple enzyme and transporter genes, including downregulating CYP1A2 and CYP2C9 mRNA and increasing CYP2B6 mRNA in human hepatocytes. nih.gov The combination of this compound and its metabolites was predicted to impact the activity of several CYP enzymes and transporters based on in vitro data. nih.gov

Impact of Ethanol (B145695) on Metabolism and Pharmacokinetics

This compound and its main metabolite, 4-oxo-isotretinoin, contain a carboxylic acid moiety. researchgate.netnih.gov In the presence of ethanol, retinoids with a carboxylic acid group can undergo ethyl esterification, forming more lipophilic compounds with potentially longer half-lives. researchgate.netnih.gov This raises a concern about the potential for ethanol to influence the metabolism and pharmacokinetics of this compound and its metabolites. researchgate.netnih.gov

A study investigated whether this compound, 4-oxo-isotretinoin, and other metabolites are converted to their corresponding ethyl derivatives in patients receiving long-term this compound treatment, and also assessed the influence of ethanol intake on pharmacokinetic parameters. researchgate.netnih.gov Despite some patients having considerable weekly alcohol intake, no endogenous synthesis of ethyl derivatives of this compound, 4-oxo-isotretinoin, or the all-trans compounds was detected in their plasma samples. researchgate.netnih.gov The multiple-dose pharmacokinetic data for this compound and its main metabolite in these patients were comparable to previous studies. researchgate.netnih.gov The study concluded that the metabolism and pharmacokinetics of this compound and its main metabolites are not influenced by ethanol during long-term this compound treatment. researchgate.netnih.gov

However, it is worth noting that some sources suggest that alcohol consumption could potentially impact the absorption of this compound or place additional strain on the liver, which is involved in metabolizing both substances. destinationsforteens.com Some anecdotal reports or studies suggest patients may experience increased sensitivity to alcohol while on this compound. plasticsurgerymuscat.com

Here is a summary of pharmacokinetic changes observed in the interaction study with combined oral contraceptives:

| Compound | Pharmacokinetic Parameter | Change with this compound | Statistical Significance | Reference |

| Ethinyl Estradiol | AUC0-24h | 9% decrease | Statistically significant | nih.govdrugs.com |

| Norethindrone | Cmax | 11% decrease | Statistically significant | nih.govdrugs.com |

Note: These changes were not associated with statistically significant changes in pharmacodynamic markers of contraceptive effectiveness in the study. nih.govdrugs.com

Advanced Research Methodologies and Techniques

Transcriptomics and Gene Expression Profiling

Transcriptomics, encompassing techniques like RNA sequencing and microarray analysis, allows for the comprehensive study of gene expression changes in response to isotretinoin. These approaches help researchers identify which genes are upregulated or downregulated, providing clues about the molecular pathways affected by the drug.

RNA Sequencing and Microarray Analyses

RNA sequencing (RNA-Seq) and microarray analyses are powerful tools used to globally assess gene expression profiles. Studies utilizing these techniques have investigated the changes in gene expression in the skin of patients treated with this compound, as well as in in vitro sebocyte models.

Microarray analysis of skin biopsies from acne patients treated with this compound revealed distinct patterns of gene expression changes at different time points. After one week of treatment, genes involved in differentiation markers, tumor suppressors, and serine proteases were found to be upregulated. tandfonline.com At eight weeks, the pattern shifted, with upregulation of genes encoding extracellular matrix proteins and downregulation of numerous genes encoding lipid metabolizing enzymes. tandfonline.com Only three genes were commonly downregulated at both one and eight weeks. tandfonline.com